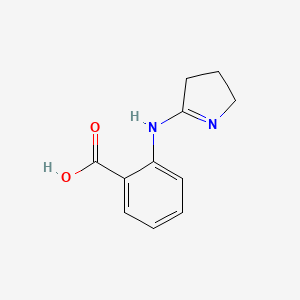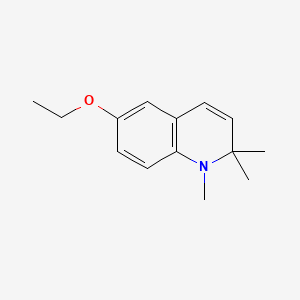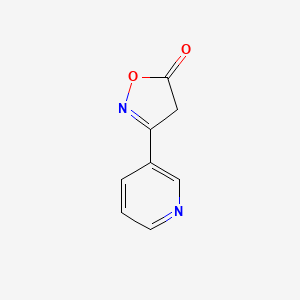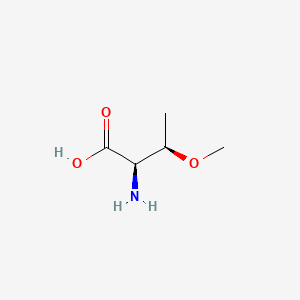
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, featuring a pyrrole ring attached to the benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and 4-aminobenzoic acid in the presence of a suitable catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dihydro-2H-pyrrol-5-ylamino)butanoic acid
- 2-chloro-5-pyrrol-1-yl-benzoic acid
- 4-pyrrol-1-ylmethyl-benzoic acid
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is unique due to its specific structural features, which combine the properties of both pyrrole and benzoic acid. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Propiedades
Número CAS |
103314-23-4 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.229 |
Nombre IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-4-1-2-5-9(8)13-10-6-3-7-12-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
Clave InChI |
OYQOGEWDXKHRGP-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)NC2=CC=CC=C2C(=O)O |
Sinónimos |
Benzoic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)



![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)


![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)

